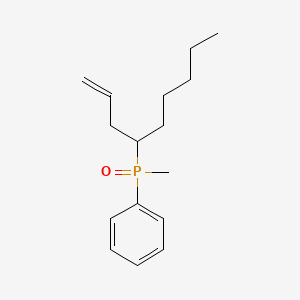![molecular formula C23H34N2O2 B14402885 4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] CAS No. 87618-18-6](/img/structure/B14402885.png)
4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group further substituted with ethyl and 2-methoxyethyl groups. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] typically involves the reaction of aniline derivatives with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the aniline groups. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is often carried out in large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process may involve multiple purification steps, including crystallization and distillation, to remove impurities and obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] exerts its effects involves interactions with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis[N,N-dimethylaniline]
- 4,4’-Methylenebis[N,N-diglycidylaniline]
- 4,4’-Methylenebis[aniline]
Uniqueness
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
87618-18-6 |
|---|---|
Molecular Formula |
C23H34N2O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-ethyl-4-[[4-[ethyl(2-methoxyethyl)amino]phenyl]methyl]-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C23H34N2O2/c1-5-24(15-17-26-3)22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)25(6-2)16-18-27-4/h7-14H,5-6,15-19H2,1-4H3 |
InChI Key |
VRYDYOOWINEUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
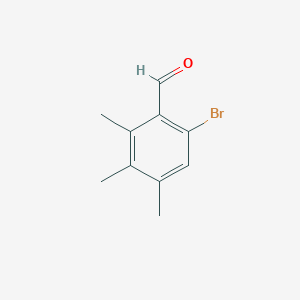
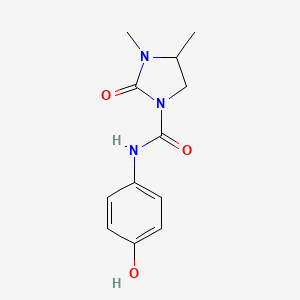

![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
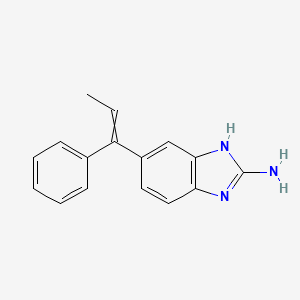
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
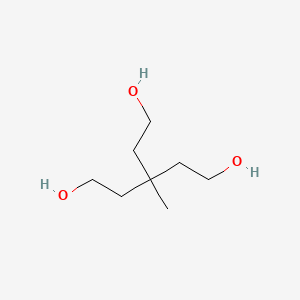
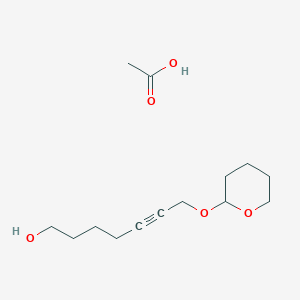
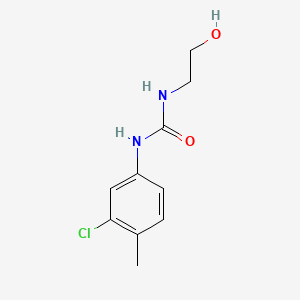
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
